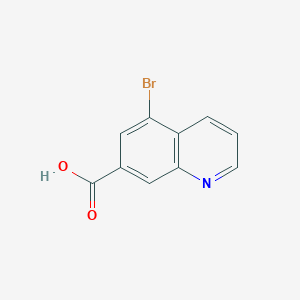

5-Bromoquinoline-7-carboxylic acid

Description

5-Bromoquinoline-7-carboxylic acid (CAS: 2385277-97-2) is a brominated quinoline derivative with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 268.07 g/mol . This compound features a bromine atom at the 5-position and a carboxylic acid group at the 7-position of the quinoline core. It is synthesized for advanced pharmaceutical research and organic synthesis, with a purity of 97% . The carboxylic acid moiety enhances solubility in polar solvents and enables further functionalization, while the bromine atom facilitates coupling reactions (e.g., Suzuki-Miyaura) for drug discovery .

Properties

IUPAC Name |

5-bromoquinoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-8-4-6(10(13)14)5-9-7(8)2-1-3-12-9/h1-5H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTCCINEYRXYJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2Br)C(=O)O)N=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives, including 5-Bromoquinoline-7-carboxylic acid, can be achieved through various methods. One common approach involves the bromination of quinoline derivatives. For instance, the bromination of quinoline-7-carboxylic acid can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often focus on green and sustainable chemistry. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromoquinoline-7-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to different quinoline-based compounds .

Scientific Research Applications

Chemistry

5-Bromoquinoline-7-carboxylic acid serves as a versatile building block in organic synthesis. It is utilized in the development of various quinoline derivatives, which can be further modified to enhance their chemical properties and biological activities.

Biology

Research has shown that this compound exhibits potential biological activities, including:

- Antimicrobial Activity : Studies indicate that quinoline derivatives can inhibit the growth of various bacteria and fungi .

- Anticancer Properties : There is ongoing investigation into the use of this compound as a scaffold for developing anticancer agents. Its mechanism often involves interaction with DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication .

Medicine

The compound is being explored for its potential therapeutic applications:

- Drug Development : It acts as an intermediate in the synthesis of pharmaceuticals aimed at treating infections caused by pathogens like Mycobacterium tuberculosis. Recent studies have identified derivatives with promising anti-tuberculosis activity .

- Theranostic Applications : Quinoline-based ligands are being developed for imaging and therapeutic purposes in cancer treatment, demonstrating the compound's versatility in medical applications .

Case Study 1: Antimicrobial Activity

A study conducted on various quinoline derivatives, including this compound, revealed significant antimicrobial activity against Mycobacterium tuberculosis. The derivatives showed varying degrees of effectiveness based on their structural modifications, with some achieving MIC values indicative of strong inhibitory effects .

Case Study 2: Anticancer Research

Research focusing on quinoline derivatives has shown that compounds similar to this compound can effectively inhibit cancer cell proliferation. The interaction with DNA gyrase was highlighted as a key mechanism in this process, leading to cell cycle arrest and apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 5-Bromoquinoline-7-carboxylic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives are known to interact with enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and transcription. This interaction can lead to the inhibition of bacterial growth and cell death .

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Substituent Position Effects

- Hydroxyl Group Addition: 5-Bromo-8-hydroxyquinoline-7-carboxylic acid (CAS: 205040-59-1) exhibits dual functionality (OH and COOH), enabling stronger metal chelation for antimicrobial or anticancer applications .

Core Heterocycle Variations

- Isoquinoline vs. Quinoline: 7-Bromoisoquinoline-4-carboxylic acid (CAS: 31009-04-8) shares the same substituents but differs in the nitrogen position (isoquinoline core), altering π-π stacking interactions and bioavailability .

- Indole Derivatives: 5-Bromo-1H-indole-7-carboxylic acid (CAS: 860624-90-4) replaces the quinoline core with an indole system, reducing aromaticity and increasing flexibility for target binding .

Ester vs. Acid Derivatives

Ethyl 5-bromoquinoline-3-carboxylate (CAS: 1383551-36-7) demonstrates higher lipophilicity (logP ~2.8 vs. 1.5 for the carboxylic acid), favoring blood-brain barrier penetration in CNS drug candidates .

Biological Activity

5-Bromoquinoline-7-carboxylic acid (BQCA) is a compound of interest due to its diverse biological activities, particularly in the context of antimalarial and antibacterial properties. This article compiles research findings, case studies, and data tables to elucidate the biological activity and potential applications of BQCA.

Chemical Structure and Properties

This compound belongs to the quinoline family, characterized by a bicyclic structure comprising a benzene ring fused to a pyridine ring. The bromine substituent at the 5-position and the carboxylic acid group at the 7-position are crucial for its biological activity.

Antimalarial Activity

Recent studies have highlighted the antimalarial potential of quinoline derivatives, including BQCA. The mechanism of action is primarily attributed to their ability to interfere with heme detoxification processes in Plasmodium species. Specifically, quinolines inhibit the crystallization of hematin, a toxic byproduct of hemoglobin digestion in malaria parasites.

Case Studies

- In Vitro Studies : A study evaluated various quinoline derivatives, including BQCA, for their antiplasmodial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. Results indicated that BQCA exhibited significant activity with IC50 values in the micromolar range, demonstrating its potential as an antimalarial agent .

- Mechanistic Insights : Research utilizing atomic force microscopy revealed that BQCA and similar compounds inhibit hematin crystallization through unique interactions with surface sites on hematin crystals. This mechanism suggests that BQCA could be effective against drug-resistant malaria strains .

Antibacterial Activity

In addition to its antimalarial properties, BQCA has shown promising antibacterial activity.

Research Findings

- In Vitro Efficacy : A series of studies assessed the antibacterial potency of various quinoline derivatives, including BQCA. It was found that compounds with a 5-bromo substitution exhibited enhanced antibacterial effects against Staphylococcus aureus and Escherichia coli compared to their unsubstituted analogs .

- Structure-Activity Relationship (SAR) : The presence of the 5-bromo group was critical for enhancing both in vitro and in vivo antibacterial efficacy. Compounds lacking this substitution demonstrated significantly reduced activity .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-Bromoquinoline-7-carboxylic acid, and how can reaction conditions be optimized to improve yield?

- Methodology : Utilize palladium-catalyzed cross-coupling reactions or direct bromination of quinoline precursors. Optimize temperature (e.g., 80–100°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of brominating agents (e.g., NBS or Br₂). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

- Key Data : Typical yields range from 40–65% under standard conditions. Purity (>97%) is confirmed via ¹H/¹³C NMR and LC-MS .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H NMR : Look for aromatic proton signals at δ 7.8–9.0 ppm and carboxylic acid proton (if present) at δ 12–14 ppm.

- LC-MS : Confirm molecular ion peak at m/z 256.97 [M+H]⁺.

- Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% theoretical values).

Q. What solvent systems are effective for purifying this compound, and how does solubility vary with pH?

- Methodology : Use acidic aqueous conditions (pH < 3) to protonate the carboxylic acid group, enhancing solubility in polar solvents like methanol. For recrystallization, employ ethanol/water (7:3 v/v) at 60°C. Adjust pH to 5–6 for precipitation .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT studies) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations to map electron density distributions, focusing on the bromine atom’s electrophilicity and the carboxylic acid group’s directing effects. Compare activation energies for SNAr (nucleophilic aromatic substitution) pathways using software like Gaussian or ORCA .

- Data Analysis : Correlate calculated LUMO energies with experimental reaction rates. For example, a LUMO energy of −1.8 eV suggests high reactivity toward thiol nucleophiles .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NOE correlations in NMR) for derivatives of this compound?

- Methodology : Conduct 2D NMR (COSY, HSQC, HMBC) to assign ambiguous signals. For example, an NOE between H-6 and H-8 protons may indicate non-planar conformations. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design bioactivity assays to evaluate the enzyme inhibitory potential of this compound derivatives?

- Methodology :

- Target Selection : Prioritize kinases or carboxylases due to the compound’s carboxylic acid moiety.

- Assay Conditions : Use fluorescence-based assays (e.g., ADP-Glo™) at pH 7.4, 37°C, with 10 µM ATP. Include positive controls (e.g., staurosporine) and triplicate measurements .

- Data Interpretation : IC₅₀ values < 1 µM suggest high potency; compare with structure-activity relationship (SAR) models.

Key Considerations for Experimental Design

- Reproducibility : Document reaction conditions (e.g., inert atmosphere, exact stoichiometry) and purification steps in detail, adhering to guidelines in .

- Contradiction Management : Use orthogonal analytical methods (e.g., NMR + XRD) to validate unexpected results .

- Ethical Reporting : Disclose failed experiments (e.g., low-yield pathways) to aid community knowledge .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.